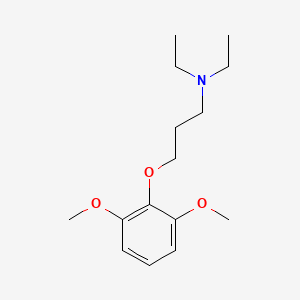
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine, also known as MDA-19, is a synthetic cannabinoid that was developed in the early 2000s. It was initially created as a potential treatment for pain and inflammation, as well as a possible alternative to traditional cannabis-based medications. Since then, MDA-19 has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action.
作用机制
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and the peripheral nervous system. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine a potential treatment for pain and inflammation.
Biochemical and Physiological Effects
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. Additionally, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the effects of CB2 activation without the potential psychoactive effects associated with activation of the CB1 receptor. Additionally, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. However, one limitation of using 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its relatively low potency compared to other synthetic cannabinoids, which may require higher doses to achieve the desired effects.
未来方向
There are several potential future directions for research on 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine. One area of interest is its potential as a treatment for cancer, as studies have shown that 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine can induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the underlying mechanisms of 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for a variety of conditions. Finally, there is a need for further studies to explore the safety and efficacy of 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in human clinical trials.
合成方法
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with diethylamine and 1-chloropropane. This results in the formation of the intermediate compound 3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine, which is then treated with hydrochloric acid to produce 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine.
科学研究应用
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action. One area of research has focused on its potential as a treatment for cancer, as studies have shown that 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine can induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have anti-inflammatory and neuroprotective properties, making it a potential treatment for a variety of conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-16(6-2)11-8-12-19-15-13(17-3)9-7-10-14(15)18-4/h7,9-10H,5-6,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOKNJTTVHWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5739419 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)
![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)
![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967906.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4967916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)